molecular formula C19H21ClN2O3S B2372754 N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-68-9

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No.: B2372754
CAS No.: 941956-68-9
M. Wt: 392.9
InChI Key: UCQDGJFMGSUBTB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-chlorophenyl ethylamine with benzoyl chloride under basic conditions.

    Introduction of the Thiazinan Ring: The benzamide intermediate is then reacted with a suitable thiazinan derivative, such as 1,1-dioxothiazinan-2-yl chloride, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazinan derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate

Comparison

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. For instance, the presence of the thiazinan ring and the chlorophenyl group can influence its chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-7-3-15(4-8-17)11-12-21-19(23)16-5-9-18(10-6-16)22-13-1-2-14-26(22,24)25/h3-10H,1-2,11-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQDGJFMGSUBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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